Cas no 10024-70-1 (3-Methoxybutanoic acid)

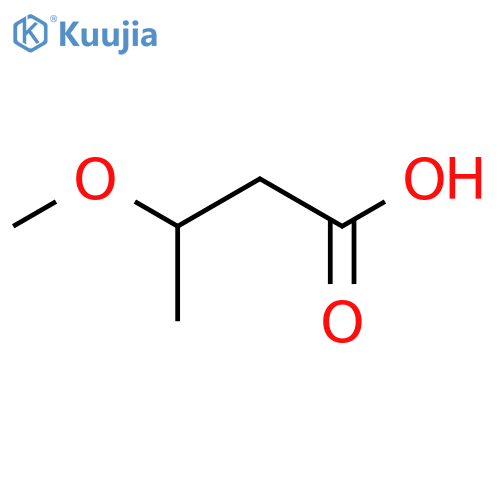

3-Methoxybutanoic acid structure

商品名:3-Methoxybutanoic acid

3-Methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methoxybutanoic acid

- 3-methoxybutyric acid

- Butanoic acid,3-methoxy-

- 3-methoxy-butanoic acid

- 3-Methoxybuttersaeure

- 3-Methoxy-buttersaeure

- 3-methoxy-butyric acid

- BRN 1721210

- BUTYRIC ACID, 3-METHOXY-

- EINECS 233-028-9

- Kyselina 3-methoxymaselna [Czech]

- Butyricacid, 3-methoxy- (6CI,8CI)

- NSC2145

- NSC 2145

- Butanoic acid, 3-methoxy-

- SCHEMBL143521

- NS00046499

- 10024-70-1

- Kyselina 3-methoxymaselna

- BS-12892

- 3-Methoxy butanoic acid

- WLN: QV1Y1&O1

- 4-03-00-00761 (Beilstein Handbook Reference)

- 3-Methoxybutanoicacid

- CS-0216817

- EN300-61796

- F86960

- Z431536426

- DTXSID501030017

- (RS)-3-methoxybutanoic acid

- MFCD00029817

- AKOS008135365

- AI3-24203

- NSC-2145

- DB-331395

-

- MDL: MFCD00029817

- インチ: 1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

- InChIKey: MXJDPWXQIVDAPH-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 118.063

- どういたいしつりょう: 118.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 79.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.050

- ゆうかいてん: 12°C

- ふってん: 194 ºC

- フラッシュポイント: 79 ºC

- 屈折率: 1.4238

- PSA: 46.53

3-Methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61796-0.5g |

3-methoxybutanoic acid |

10024-70-1 | 95% | 0.5g |

$310.0 | 2023-05-03 | |

| Enamine | EN300-61796-0.25g |

3-methoxybutanoic acid |

10024-70-1 | 95% | 0.25g |

$162.0 | 2023-05-03 | |

| TRC | M266033-1g |

3-Methoxybutanoic Acid |

10024-70-1 | 1g |

$ 1200.00 | 2023-09-07 | ||

| TRC | M266033-250mg |

3-Methoxybutanoic Acid |

10024-70-1 | 250mg |

220.00 | 2021-08-03 | ||

| TRC | M266033-500mg |

3-Methoxybutanoic Acid |

10024-70-1 | 500mg |

$546.00 | 2023-05-18 | ||

| Enamine | EN300-61796-0.1g |

3-methoxybutanoic acid |

10024-70-1 | 95% | 0.1g |

$113.0 | 2023-05-03 | |

| 1PlusChem | 1P0001T2-250mg |

Butanoic acid, 3-methoxy- |

10024-70-1 | 95% | 250mg |

$183.00 | 2025-02-18 | |

| abcr | AB522366-1g |

3-Methoxybutanoic acid; . |

10024-70-1 | 1g |

€661.00 | 2024-04-21 | ||

| A2B Chem LLC | AA01542-5g |

Butanoic acid, 3-methoxy- |

10024-70-1 | 95% | 5g |

$1316.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8248-1g |

3-methoxybutanoic acid |

10024-70-1 | 95% | 1g |

¥1406.0 | 2024-04-26 |

3-Methoxybutanoic acid 関連文献

-

1. Syntheses of isotopically labelled L-α-amino acids with an asymmetric centre at C-3John R. Harding,Rachael A. Hughes,Nicholas M. Kelly,Andrew Sutherland,Christine L. Willis J. Chem. Soc. Perkin Trans. 1 2000 3406

10024-70-1 (3-Methoxybutanoic acid) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10024-70-1)3-Methoxybutanoic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):150.0/405.0